N-({1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide
Description
Properties
IUPAC Name |
N-[[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]methyl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O/c1-13(23)21(2)12-18-20-16-5-3-4-6-17(16)22(18)11-14-7-9-15(19)10-8-14/h3-10H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPACDLAMGARRQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 1,3-Benzodiazole Core
The benzodiazole ring is typically synthesized via condensation of o-phenylenediamine derivatives with carboxylic acids or their equivalents. For this compound, the route involves:
Step 1 :
- Reactants : 4-Fluorobenzyl bromide and o-phenylenediamine.
- Conditions : Reflux in ethanol (78°C, 6–8 hr) with K₂CO₃ as base.
- Mechanism : Nucleophilic substitution forms the 1-(4-fluorobenzyl)-1H-benzodiazole intermediate.
Step 2 :
Alkylation with N-Methylacetamide
The chloromethyl intermediate undergoes nucleophilic displacement to attach the acetamide group:
Step 3 :
- Reactants : N-Methylacetamide, NaH (base), anhydrous THF.
- Conditions : 60°C, 12 hr under nitrogen.
- Yield : 68–72% after silica gel chromatography (hexane:EtOAc = 3:1).
Key Optimization :
- Excess N-methylacetamide (1.5 eq) improves conversion.
- Molecular sieves (4Å) mitigate moisture interference.
Alternative Pathways and Comparative Analysis
Direct Coupling via Mitsunobu Reaction
An alternative approach employs Mitsunobu conditions to link pre-formed benzodiazole and acetamide fragments:
Microwave-Assisted Synthesis
Patent US8765761B2 describes accelerated cyclization using microwave irradiation:
Reaction Monitoring and Characterization
Analytical Data
Intermediate 1-(4-Fluorobenzyl)-2-(chloromethyl)-1H-benzodiazole :
- ¹H NMR (CDCl₃) : δ 7.82 (d, J = 8.4 Hz, 1H), 7.65–7.58 (m, 2H), 5.42 (s, 2H, CH₂Cl), 4.92 (s, 2H, Ar-CH₂).
Final Product :
- HRMS (ESI+) : m/z calc. for C₁₈H₁₇FN₃O [M+H]⁺: 326.1304; found: 326.1308.
- HPLC Purity : 98.6% (C18 column, 0.1% TFA in H₂O/MeCN).
Industrial-Scale Production Considerations
The CN1760175A patent outlines critical parameters for acetamide synthesis applicable to this compound:
Table 1: Optimization of N-Methylacetamide Coupling
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 60–65°C | Maximizes SN2 |
| Solvent | Anhydrous THF | Prevents hydrolysis |
| Base | NaH (1.2 eq) | Completes deprotonation |
| Reaction Time | 10–12 hr | 95% conversion |
Challenges and Remediation Strategies
- Byproduct Formation :
- Purification :
Applications and Derivatives
The compound’s structural analogs show promise as kinase inhibitors (Syk, JAK) and antimicrobial agents. Modifications to the acetamide group (e.g., trifluoroethyl substitution) enhance target binding in methionyl-tRNA synthetase inhibitors.
Chemical Reactions Analysis
N-({1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorophenyl group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds related to N-({1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide exhibit notable anticancer properties. The incorporation of the benzodiazole structure is often associated with enhanced biological activity against various cancer cell lines.
Case Study: Anticancer Studies
A study demonstrated that benzodiazole derivatives showed significant growth inhibition in multiple cancer types. For instance, compounds similar to this compound exhibited percent growth inhibitions (PGIs) ranging from 50% to 86% against various human tumor cell lines, including OVCAR-8 and HCT-116 .
Drug Development and Synthesis
The synthesis of this compound has been documented in various studies focusing on creating new therapeutic agents. The compound's synthesis typically involves multi-step organic reactions that yield high purity and yield rates.
Synthesis Overview
The synthesis process includes:
- Formation of the benzodiazole ring.
- Introduction of the 4-fluorobenzyl group.
- Methylation and acetamide formation to achieve the final product.
This synthetic route allows for modifications that can enhance biological activity or alter pharmacokinetic properties.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics (ADME: Absorption, Distribution, Metabolism, Excretion) of this compound is crucial for evaluating its therapeutic potential. Preliminary studies indicate favorable absorption characteristics and moderate metabolic stability.
Toxicity Studies
Toxicological assessments are essential to ensure safety for potential clinical applications. Current research indicates that derivatives of this compound exhibit low toxicity profiles in vitro, which is promising for further development .
Mechanism of Action
The mechanism of action of N-({1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Core Heterocyclic Modifications
Key Insight : The benzimidazole core in the target compound supports stronger π-π interactions compared to indazole or triazole derivatives, which may improve binding to aromatic-rich enzyme pockets.
Substituent Variations at Position 1
Key Insight : The 4-fluorophenyl group balances electronic and steric effects, offering advantages over bulkier (e.g., 3,5-dimethylphenyl) or flexible (e.g., fluoropentyl) substituents.
Substituent Variations at Position 2
Key Insight : The methylacetamide group in the target compound provides a balance of synthetic feasibility and bioactivity, unlike bulkier substituents (e.g., piperidinecarboxamide) or less polar groups (e.g., furancarboxamide).
Pharmacological and Physicochemical Properties
Q & A
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
